![molecular formula C18H14FN7O B6087519 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C18H14FN7O and its molecular weight is 363.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is 363.12438626 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromodomain and Extraterminal Inhibitors
This compound has been identified as a potential bivalent bromodomain and extraterminal (BET) inhibitor . BET inhibitors are promising therapeutic agents in cancer treatment because they can downregulate oncogenes such as c-Myc. The compound’s optimization for BRD4 potency and physical properties could lead to significant advancements in targeted cancer therapies .
Antibacterial Activity
Derivatives of this compound have shown promise in the field of antibacterial research. They have been tested for in vitro antibacterial activity and have demonstrated moderate to good effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial in the development of new antibiotics .
Antimicrobial Agents
The nitrogen-containing heterocycles of this compound make it a candidate for developing new antimicrobial agents. With infectious diseases being a major challenge to human health, compounds like this could be pivotal in creating more effective treatments .
Oncology Agents
In the realm of oncology, this compound could be utilized as part of a phenotypic systems-based resource for investigational agents. Its properties may contribute to the discovery of novel therapeutic approaches for various types of cancer .
Anti-Proliferative Activity
Research has indicated that similar compounds can have anti-proliferative effects against different cancer cell lines, including breast, hepatocellular, and colorectal carcinoma. This compound could be investigated for its potential to inhibit tumor growth .
Cardiomyocyte Inotropy
Compounds with a pyridazinone structure have been found to augment Ca2+ sensitivity and inhibit phosphodiesterase in cardiomyocytes. This suggests potential applications in the treatment of heart diseases by improving cardiac contractility .
Wirkmechanismus
Target of Action
Similar compounds such as triazolo[4,3-a]pyrazine derivatives have shown significant antibacterial activities . Another related compound, a pyrazolo[3,4-d]pyrimidine derivative, has been identified as a novel CDK2 inhibitor .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it might interact with its targets to inhibit their function . For instance, the pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2, a key regulator of cell cycle progression .
Biochemical Pathways
If it acts similarly to the pyrazolo[3,4-d]pyrimidine derivatives, it could affect the cell cycle progression by inhibiting cdk2 .
Pharmacokinetics
The optimization of similar compounds has led to the development of molecules with excellent pharmacokinetic profiles .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7O/c1-10-17-13(11-2-4-12(19)5-3-11)8-16(27)21-18(17)26(23-10)15-7-6-14-22-20-9-25(14)24-15/h2-7,9,13H,8H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFBRCCANFNDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.